4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide

CAS No.: 852228-16-1

Cat. No.: VC2262655

Molecular Formula: C11H16ClIN4

Molecular Weight: 366.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852228-16-1 |

|---|---|

| Molecular Formula | C11H16ClIN4 |

| Molecular Weight | 366.63 g/mol |

| IUPAC Name | 4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide |

| Standard InChI | InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H |

| Standard InChI Key | BYKDWRMBBKXNMG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I |

Introduction

Chemical Structure and Properties

Molecular Identity

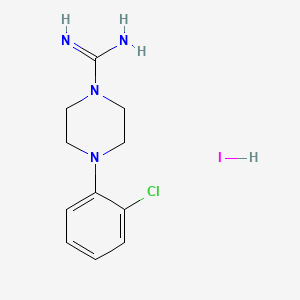

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is a chemical compound with the CAS registry number 852228-16-1. The compound features a six-membered piperazine ring with two nitrogen atoms at opposite positions. A 2-chlorophenyl group is attached to one nitrogen atom while a carboximidamide group is connected to the other nitrogen atom .

Fundamental Chemical Parameters

The compound can be characterized by several chemical identifiers and properties as presented in the following table:

The molecular structure comprises a piperazine ring with specific substitutions that contribute to its unique chemical and potentially biological properties. The presence of the hydroiodide counterion affects its physical characteristics, particularly its solubility profile and crystalline nature .

Synthesis Methods

General Synthetic Approaches

Chemical Reactions and Properties

Reactivity Profile

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide contains several reactive functional groups that influence its chemical behavior. The piperazine nitrogen atoms can participate in nucleophilic reactions, while the carboximidamide group can undergo various transformations typical of amidines, including hydrolysis and nucleophilic attack.

The 2-chlorophenyl moiety introduces additional reactivity through the aromatic system and the chlorine substituent, which can undergo nucleophilic aromatic substitution reactions under appropriate conditions.

The higher molecular weight of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide compared to its benzyl analog suggests potentially different physical characteristics, including solubility profile and melting point.

Research Applications and Biological Activity

Structure-Activity Relationship Considerations

The specific substitution pattern in 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide, particularly the 2-chlorophenyl group and the carboximidamide functionality, creates a unique electronic and spatial arrangement that can influence its interactions with biological targets. The chlorine atom at the ortho position of the phenyl ring affects the electron distribution and potentially the binding orientation within receptor pockets.

The carboximidamide group introduces hydrogen bond donor and acceptor sites that can interact with complementary regions in biological targets, potentially contributing to specific binding interactions and biological activities.

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide shares structural similarities with other piperazine derivatives, but differs in specific substitution patterns. A close structural analog is 4-benzylpiperazine-1-carboximidamide hydroiodide, which has a benzyl group instead of a 2-chlorophenyl group attached to the piperazine nitrogen .

The following table highlights key structural differences and their potential implications:

| Structural Feature | 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide | 4-Benzylpiperazine-1-carboximidamide hydroiodide | Potential Implications |

|---|---|---|---|

| N-substituent | 2-Chlorophenyl (directly attached) | Benzyl (includes CH₂ linker) | Different spatial arrangement and electronic properties |

| Halogen presence | Chlorine at ortho position | No halogen | Different electron distribution and potential for halogen bonding |

| Molecular flexibility | Less flexible due to direct phenyl attachment | More flexible due to methylene linker | Different conformational preferences affecting binding |

Chemical Property Comparison

The differences in structure between these related compounds translate to differences in chemical properties. The presence of the chlorine atom in 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide introduces electron-withdrawing effects that influence the electron density distribution across the molecule. This can affect properties such as acidity/basicity of the nitrogen atoms, reactivity profiles, and solubility characteristics.

Research Methods and Characterization Techniques

Analytical Characterization

The characterization of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide typically involves a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification

-

X-ray Crystallography for precise three-dimensional structural determination

-

Elemental Analysis for composition verification

Future Research Directions

Unexplored Research Areas

Several aspects of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide warrant further investigation:

-

Comprehensive pharmacological profiling against various receptor targets

-

Evaluation of potential therapeutic applications based on its structural features

-

Development of more efficient and scalable synthetic routes

-

Investigation of structure-activity relationships through systematic modification of key structural elements

-

Exploration of its potential as a building block for more complex chemical entities

Methodological Innovations

Advances in synthetic methodology, including flow chemistry techniques and green chemistry approaches, could potentially improve the synthesis of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide, leading to more efficient production methods with reduced environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume